REACTION_CXSMILES
|
CC1C=C(C2C(F)=C(F)C3C(=O)C([C:23]([OH:25])=[O:24])=CN4C(C)COC=2C=34)C=C(C)N=1.Br[C:30]1[C:35]([F:36])=[C:34]([F:37])[C:33]([Br:38])=[C:32]([F:39])[C:31]=1[F:40].C([Li])CCC.C(=O)=O>>[Br:38][C:33]1[C:34]([F:37])=[C:35]([F:36])[C:30]([C:23]([OH:25])=[O:24])=[C:31]([F:40])[C:32]=1[F:39]
|
Name
|
10-(2,6-dimethyl-4-pyridinyl)-8,9-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine6-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC(=C1)C=1C(=C(C2=C3N(C(COC31)C)C=C(C2=O)C(=O)O)F)F)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C(=C1F)F)Br)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C(=O)O)C(=C1F)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |